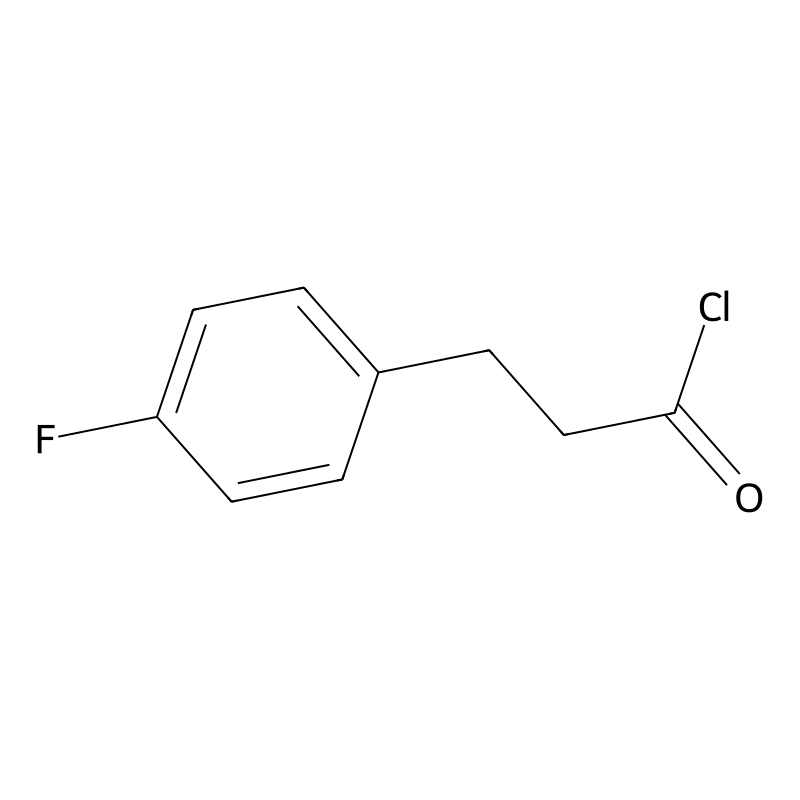

3-(4-Fluorophenyl)propionyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-Fluorophenyl)propionyl chloride, also referred to as 4-fluorophenylacetyl chloride, is an important organic compound with the chemical formula CHClF and a molecular weight of approximately 186.61 g/mol. This compound is characterized by a propionyl chloride functional group attached to a para-fluorophenyl moiety. It appears as a colorless to light yellow liquid and is soluble in various organic solvents, including ethyl acetate and methanol, but is insoluble in water .

This compound is primarily used as a reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structure allows it to participate in various

3-(4-Fluorophenyl)propionyl chloride undergoes several characteristic reactions typical of acyl chlorides:

- Nucleophilic Acyl Substitution: The chlorine atom can be replaced by nucleophiles such as alcohols or amines, leading to the formation of esters or amides.

- Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-(4-fluorophenyl)propanoic acid.

- Reactions with Bases: It can react with bases to form corresponding salts.

These reactions are fundamental in synthesizing various derivatives that may exhibit biological activity or serve as intermediates in complex organic syntheses .

Research indicates that 3-(4-Fluorophenyl)propionyl chloride exhibits notable biological properties, particularly its antitumor activity. Preclinical studies have suggested its potential utility in developing therapeutic agents aimed at treating various cancers and neurodegenerative diseases such as Alzheimer's disease. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a promising candidate for further pharmacological exploration .

The synthesis of 3-(4-Fluorophenyl)propionyl chloride typically involves the reaction of 4-fluorobenzoyl chloride with propionic acid in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. This reaction is generally conducted under controlled conditions to optimize yield and purity. Characterization techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound .

General Reaction Scheme- Reactants: 4-fluorobenzoyl chloride + Propionic acid

- Catalyst: Strong acid (e.g., sulfuric acid)

- Product: 3-(4-Fluorophenyl)propionyl chloride + Byproducts (HCl)

3-(4-Fluorophenyl)propionyl chloride has diverse applications:

- Pharmaceutical Synthesis: It serves as an intermediate in producing various pharmaceuticals, particularly those targeting cancer therapies.

- Agrochemical Development: This compound is utilized in synthesizing agrochemicals that require specific chemical functionalities.

- Chemical Probes: It is employed in developing chemical probes for biological research, aiding studies on enzyme interactions and receptor binding .

Ongoing research is focused on understanding the interaction mechanisms of 3-(4-Fluorophenyl)propionyl chloride with biological targets. These studies aim to elucidate how this compound influences cellular pathways, potentially leading to new therapeutic strategies against diseases like cancer. The fluorine atom's presence plays a crucial role in enhancing binding affinity and selectivity towards specific molecular targets .

Several compounds share structural similarities with 3-(4-Fluorophenyl)propionyl chloride:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Chlorophenyl)propionyl chloride | Similar structure with chlorine instead of fluorine | Potentially different biological activity profiles |

| 3-(Phenyl)propionyl chloride | Lacks halogen substitution | May exhibit different reactivity due to lack of fluorine |

| 3-(2-Fluorophenyl)propionyl chloride | Contains fluorine but at a different position | Variations in physicochemical properties |

Uniqueness

The uniqueness of 3-(4-Fluorophenyl)propionyl chloride lies in its specific substitution pattern and the presence of the fluorine atom at the para position on the phenyl ring. This configuration imparts distinct physicochemical properties that enhance its stability and reactivity compared to similar compounds, making it particularly valuable in medicinal chemistry applications .